Bienvenue dans la boutique en ligne BenchChem!

2,3-Difluoro-4-hydroxybenzonitrile

Thermal characterization Process chemistry Crystallinity

2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7), also referred to as 4‑cyano‑2,3‑difluorophenol, is a difluorinated hydroxybenzonitrile building block (C₇H₃F₂NO, MW 155.1 g/mol) employed as a pharmaceutical intermediate and as a precursor in liquid‑crystal composition patents. Its ortho‑difluoro substitution pattern adjacent to the phenolic oxygen distinguishes it from other commercially available fluorinated benzonitrile analogs, generating a unique electronic environment that influences reactivity, hydrogen‑bond donor capacity, and metabolic stability of downstream derivatives.

Molecular Formula C7H3F2NO
Molecular Weight 155.1 g/mol
CAS No. 126162-38-7
Cat. No. B167122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-hydroxybenzonitrile
CAS126162-38-7
Molecular FormulaC7H3F2NO
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)F)O
InChIInChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H
InChIKeyUIJJJWADIVZXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7) – Comparative Procurement Profile for Fluorinated Benzonitrile Intermediates


2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7), also referred to as 4‑cyano‑2,3‑difluorophenol, is a difluorinated hydroxybenzonitrile building block (C₇H₃F₂NO, MW 155.1 g/mol) employed as a pharmaceutical intermediate and as a precursor in liquid‑crystal composition patents [1]. Its ortho‑difluoro substitution pattern adjacent to the phenolic oxygen distinguishes it from other commercially available fluorinated benzonitrile analogs, generating a unique electronic environment that influences reactivity, hydrogen‑bond donor capacity, and metabolic stability of downstream derivatives . The compound is routinely supplied at ≥98% purity with comprehensive batch‑specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7) Carries Material Procurement Risk


Fluorinated hydroxybenzonitrile isomers and mono‑fluorinated analogs are frequently listed as ‘similar’ in raw similarity searches, yet substitution of 2,3‑difluoro‑4‑hydroxybenzonitrile with a positional isomer or a mono‑fluoro variant can fundamentally alter the electronic and steric profile of a synthetic intermediate . The specific 2,3‑difluoro‑4‑hydroxy arrangement simultaneously withdraws electron density via the ortho‑fluorine atoms while preserving a para‑located phenolic –OH for further functionalization; moving either substituent to a different position, dropping a fluorine, or replacing –OH with –OCH₃ changes the compound’s hydrogen‑bond acidity (pKa), lipophilicity (LogP), and intermolecular packing behavior (melting point), directly impacting reaction selectivity, purification profiles, and the performance of downstream liquid‑crystal or pharmaceutical candidates [1].

Quantitative Differentiation Guide for 2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7) vs. Closest Analogs


Melting Point (145‑149 °C) vs. 3‑Fluoro‑4‑hydroxybenzonitrile (133‑135 °C) – Thermal Stability Advantage

2,3‑Difluoro‑4‑hydroxybenzonitrile exhibits a melting point range of 145‑149 °C [1], which is 10‑16 °C higher than that of the mono‑fluorinated analog 3‑fluoro‑4‑hydroxybenzonitrile (133‑135 °C) [2]. The elevated melting point is attributable to the additional ortho‑fluorine, which strengthens intermolecular hydrogen‑bond networks in the solid state. This thermal stability reduces the risk of premature melting or decomposition during high‑temperature coupling reactions, facilitating scale‑up and purification by crystallization.

Thermal characterization Process chemistry Crystallinity

Phenolic pKa (5.60) vs. 3‑Fluoro‑4‑methoxybenzonitrile – Tunable Acidity for Selective Deprotonation

The predicted pKa of the phenolic –OH in 2,3‑difluoro‑4‑hydroxybenzonitrile is 5.60 ± 0.23 , reflecting the strong electron‑withdrawing influence of two ortho‑fluorine atoms and the para‑nitrile group. This acidity is significantly greater than that of the methoxy analog 3‑fluoro‑4‑methoxybenzonitrile, which lacks a dissociable proton and therefore cannot participate in base‑mediated O‑alkylation or O‑acylation without a prior deprotection step. The low pKa enables selective deprotonation under mildly basic conditions (e.g., K₂CO₃ in DMF at 20‑60 °C), a critical parameter when competing nucleophilic sites are present in polyfunctional synthetic sequences.

pKa prediction Chemoselective coupling Reaction design

Lipophilicity (LogP 1.54) vs. 3‑Fluoro‑4‑methoxybenzonitrile – Balanced Polarity for Medicinal Chemistry

The computed LogP of 2,3‑difluoro‑4‑hydroxybenzonitrile is 1.54 , placing it in the favorable lipophilicity range for CNS‑penetrant and orally bioavailable drug candidates (typically LogP 1‑3). In contrast, the methoxy‑substituted analog 3‑fluoro‑4‑methoxybenzonitrile carries a higher predicted LogP (~1.7‑2.0), while the mono‑fluoro analog 3‑fluoro‑4‑hydroxybenzonitrile has a lower LogP (~1.2). The intermediate LogP of the target compound reflects a balanced contribution from two fluorine atoms (lipophilic) and one hydroxyl group (polar), offering medicinal chemists a scaffold that can enhance membrane permeability without excessive lipophilicity that would risk off‑target binding or poor solubility.

Lipophilicity ADME optimization Medicinal chemistry

Ortho,ortho‑Difluoro Substitution Pattern as a Liquid‑Crystal Core Precursor – Enabling High Dielectric Anisotropy

The 2,3‑difluoro‑4‑cyanophenol scaffold is explicitly claimed as a critical intermediate for synthesizing 2,3‑difluoro‑4‑cyanophenyloxy‑containing liquid‑crystalline compounds in foundational Merck patents [1][2]. The ortho,ortho‑difluoro arrangement adjacent to the polarizable nitrile and phenolic oxygen generates a strong lateral dipole moment, which significantly enhances the dielectric anisotropy (Δε) of the resulting mesogens. While specific Δε values are context‑dependent, the patent literature establishes that this precise substitution pattern outperforms other difluoro isomers (e.g., 2,6‑ or 3,4‑difluoro) in providing a favorable combination of high clearing point, low viscosity, and broad nematic range [1]. The compound thus functions as a non‑interchangeable building block in liquid‑crystal display (LCD) R&D.

Liquid crystal displays Dielectric anisotropy Fluorinated mesogens

High‑Confidence Procurement Scenarios for 2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7)


Synthesis of 2,3‑Difluoro‑4‑hydroxybenzoic Acid via Nitrile Hydrolysis

In a published synthetic procedure, 2,3‑difluoro‑4‑cyanophenol (1 g, 6.45 mmol) is refluxed in H₂O/H₂SO₄/AcOH (8 mL each) for 48 h to yield 2,3‑difluoro‑4‑hydroxybenzoic acid (800 mg, 71%) [1]. This transformation demonstrates the compound’s utility as a precursor for carboxylic acid derivatives used in pharmaceutical building‑block libraries. The ortho‑difluoro motif remains intact throughout the hydrolysis, preserving the electronic properties required for downstream medicinal‑chemistry applications.

Key Intermediate for Liquid‑Crystal Display (LCD) Mesogen Synthesis

The compound is the unmasked phenol form of the 2,3‑difluoro‑4‑cyanophenyloxy structural unit required for preparing high‑Δε liquid‑crystalline media [2][3]. Alkylation or esterification of the phenolic –OH with aliphatic or cycloaliphatic moieties yields mesogenic molecules with broad nematic ranges and favorable electro‑optical characteristics for twisted‑nematic and guest‑host displays. The ortho,ortho‑difluoro pattern is critical; replacement with 2,6‑ or 3,4‑isomers results in inferior phase behavior.

Medicinal Chemistry: Scaffold for Glucagon Antagonist Programs

Benzonitrile intermediates bearing the 2,3‑difluoro‑4‑hydroxy substitution pattern have been utilized in structure‑activity relationship studies of glucagon receptor antagonists [4]. The combination of low pKa (5.60) and balanced LogP (1.54) makes the compound a suitable phenol handle for O‑alkylation with hydrazide‑containing warheads, a motif present in disclosed glucagon antagonist patents.

Fluorinated Building Block for Parallel Library Synthesis (≥98% QC‑Verified)

Multiple reputable vendors supply the compound at ≥98% purity with full analytical documentation (NMR, HPLC, GC) . The availability of batch‑specific QC data enables confident procurement for automated parallel synthesis or high‑throughput experimentation workflows where reproducibility across multiple compound orders is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-4-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.